molecular formula C22H19FN4 B2665991 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile CAS No. 860786-28-3

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile

Cat. No.: B2665991
CAS No.: 860786-28-3
M. Wt: 358.42
InChI Key: VXBRLXWERQEPHP-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile is a chemical compound with the molecular formula C22H19FN4. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a fluorophenyl group and a phenylpyridine moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation . This inhibition is often irreversible and non-competitive, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific transporters and its potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21(16-24)20(10-11-25-22)17-4-2-1-3-5-17/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBRLXWERQEPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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